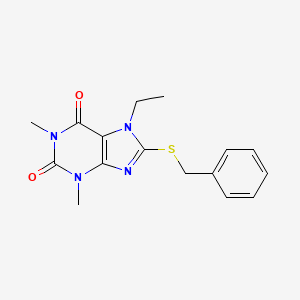
8-(benzylsulfanyl)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Benzylsulfanyl)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by the presence of a benzylsulfanyl group attached to the purine ring, which significantly influences its chemical properties and potential applications. Purine derivatives are well-known for their biological activities, making this compound of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(benzylsulfanyl)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Benzylation: The introduction of the benzylsulfanyl group is achieved through a nucleophilic substitution reaction. Benzyl bromide is commonly used as the benzylating agent.
Ethylation and Methylation: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Catalysts: Use of phase-transfer catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Various nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the benzylsulfanyl group.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that are useful in catalysis.
Material Science: Its derivatives are explored for their electronic properties in organic semiconductors.
Biology and Medicine:
Antimicrobial Activity: Exhibits potential as an antimicrobial agent, particularly against resistant strains of bacteria.
Anticancer Research: Studies suggest it may inhibit certain cancer cell lines by interfering with DNA synthesis.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of more complex therapeutic agents.
Agriculture: Potential use as a pesticide due to its biological activity.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. The benzylsulfanyl group enhances its ability to bind to enzymes and receptors, modulating their activity. In antimicrobial applications, it disrupts cell wall synthesis or DNA replication. In anticancer research, it may inhibit enzymes involved in nucleotide synthesis, thereby preventing cell proliferation.
類似化合物との比較
- 8-(Methylsulfanyl)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 8-(Ethylsulfanyl)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Comparison:
- Uniqueness: The benzylsulfanyl group in 8-(benzylsulfanyl)-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione provides unique steric and electronic properties, enhancing its binding affinity and specificity for certain biological targets.
- Activity: Compared to its methyl and ethyl analogs, the benzyl derivative often shows higher biological activity due to the increased hydrophobic interactions and potential for π-π stacking with aromatic residues in proteins.
特性
IUPAC Name |
8-benzylsulfanyl-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-4-20-12-13(18(2)16(22)19(3)14(12)21)17-15(20)23-10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBKSPJGQVOJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(ethylsulfanyl)-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6549961.png)
![3,7-dimethyl-1-[(4-methylphenyl)methyl]-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6549976.png)
![2-({3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetamide](/img/structure/B6549982.png)
![8-{[(4-fluorophenyl)methyl]sulfanyl}-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6549992.png)
![3,7-dimethyl-1-[(4-methylphenyl)methyl]-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6549999.png)
![2-({3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetohydrazide](/img/structure/B6550002.png)
![2-({3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-methylacetamide](/img/structure/B6550008.png)
![2-({3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-ethylacetamide](/img/structure/B6550016.png)
![7-ethyl-3-methyl-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6550023.png)
![7-ethyl-3-methyl-8-{[2-(morpholin-4-yl)ethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6550031.png)
![7-ethyl-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6550046.png)
![7-ethyl-8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6550048.png)
![7-ethyl-8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6550054.png)
![ethyl 2-({7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B6550064.png)
